benzyl (S)-1-(tert-butyldimethylsilyl)-4-oxoazetidine-2-carboxylate
Description
Benzyl (S)-1-(tert-butyldimethylsilyl)-4-oxoazetidine-2-carboxylate is a chiral azetidine derivative featuring a tert-butyldimethylsilyl (TBS) protecting group on the nitrogen atom and a benzyl ester at the carboxylate position. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of peptidomimetics or β-lactam analogs with modified stability and pharmacological properties. The stereochemistry at the (S)-configured carbon further enhances its utility in enantioselective reactions .
Properties
IUPAC Name |
benzyl (2S)-1-[tert-butyl(dimethyl)silyl]-4-oxoazetidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3Si/c1-17(2,3)22(4,5)18-14(11-15(18)19)16(20)21-12-13-9-7-6-8-10-13/h6-10,14H,11-12H2,1-5H3/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXRWHTJZTXLEJG-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)N1C(CC1=O)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)N1[C@@H](CC1=O)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of benzyl (S)-1-(tert-butyldimethylsilyl)-4-oxoazetidine-2-carboxylate involves several steps, starting from simple precursors. A common synthetic route begins with the formation of the azetidine ring, followed by the introduction of the carboxylate group and the protection of the amino group with a tert-butyldimethylsilyl (TBDMS) group. The final step often involves the benzylation of the compound.
Industrial Production Methods
Industrial production of this compound requires optimization of reaction conditions to ensure high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Benzyl (S)-1-(tert-butyldimethylsilyl)-4-oxoazetidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: : Can be oxidized under specific conditions, leading to the formation of corresponding oxidized products.
Reduction: : Reduction reactions can convert certain functional groups within the molecule to other states.
Substitution: : The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Typical reagents include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents like sodium borohydride for reduction, and a variety of nucleophiles and electrophiles for substitution reactions. Conditions may vary from ambient temperatures to elevated temperatures depending on the reaction requirements.
Major Products
Major products formed from these reactions depend on the conditions and reagents used. For example, oxidation may yield oxidized derivatives of the compound, while reduction may lead to the formation of reduced species.
Scientific Research Applications
Synthetic Applications
The compound serves as an important building block in the synthesis of various biologically active molecules. Its applications include:
Synthesis of Amino Acids and Peptides
Benzyl (S)-1-(tert-butyldimethylsilyl)-4-oxoazetidine-2-carboxylate has been utilized in the synthesis of amino acids and cyclic peptides. The incorporation of the tert-butyldimethylsilyl (TBDMS) group enhances the stability and reactivity of the compound, facilitating further transformations into amino acid derivatives.
Construction of Complex Natural Products
The compound has been employed in the total synthesis of complex natural products, such as taxoids and alkaloids. For instance, it has been used as a precursor in the synthesis of taxol side chain precursors, showcasing its utility in constructing intricate molecular architectures essential for biological activity .
Synthesis of Taxol Precursors
A notable case study involved the synthesis of advanced intermediates for taxol using this compound. The reaction pathway included:
- Reaction with vinylmagnesium bromide
- Protection of resulting alcohols
- Hydrogenolysis to achieve desired b-lactam structures
This synthetic route exemplifies the compound's effectiveness in producing biologically relevant molecules .
Enantioselective Synthesis
Research has demonstrated that this compound can be utilized in enantioselective syntheses, where high diastereoselectivity is achieved through controlled reactions involving this compound . This property is critical for developing pharmaceuticals with specific stereochemical configurations.
Comparative Data Table
Mechanism of Action
The mechanism of action for benzyl (S)-1-(tert-butyldimethylsilyl)-4-oxoazetidine-2-carboxylate involves its ability to interact with specific molecular targets. The silyl protection allows it to participate in reactions without interference from the amino group, enabling selective modifications at other sites. The molecular pathways involved often relate to its use as an intermediate or protecting group in synthetic pathways.
Comparison with Similar Compounds
Core Structural Differences
The compound belongs to the azetidine family, distinct from larger-ring analogs (e.g., pyrrolidines or piperidines). Key comparisons include:
Reactivity and Stability
- TBS Protection: The TBS group in the target compound provides superior stability under acidic/basic conditions compared to benzyl carbamates (e.g., compounds 8a-o), which may require harsher deprotection methods like hydrogenolysis.
- Benzyl Ester vs. tert-Butyl Carbamate: The benzyl ester in the target compound is more labile under hydrogenolytic conditions than the tert-butyl carbamate in compounds 9a-o, which typically requires strong acids (e.g., TFA) for cleavage .
Biological Activity
Benzyl (S)-1-(tert-butyldimethylsilyl)-4-oxoazetidine-2-carboxylate is a compound belonging to the class of oxoazetidines, which are known for their diverse biological activities. This article explores its synthesis, biological activity, and potential applications in medicinal chemistry, supported by relevant case studies and research findings.
Synthesis
The synthesis of this compound typically involves the use of tert-butyldimethylsilyl (TBDMS) as a protecting group to enhance the stability and reactivity of the compound during various chemical transformations. The process can be summarized as follows:
- Starting Materials : The synthesis starts with a suitable precursor, such as an amino acid or a related derivative.
- Protection : The amine group is protected using TBDMS to prevent unwanted reactions.
- Cyclization : The protected amine undergoes cyclization to form the oxoazetidine ring.
- Carboxylation : The introduction of the carboxylate group is achieved through standard carboxylation techniques.
Antimicrobial Activity
Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related oxoazetidine derivatives have demonstrated effectiveness against various bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus .
| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-Oxoazetidine Derivative | P. aeruginosa, S. aureus | 0.88 μg/mm², 0.44 μg/mm² |
Anticancer Activity
In addition to antimicrobial effects, this compound has been studied for its anticancer potential. A notable case study involved the evaluation of similar compounds against ovarian cancer xenografts in nude mice, showing a tumor growth suppression of up to 100% .
| Compound | Cancer Model | Tumor Growth Suppression (%) |
|---|---|---|
| 2-Chloro-3-(1-benzyl indol-3-yl)quinoxaline | Ovarian Cancer Xenograft | 100.0 ± 0.3 % |
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Compounds in this class have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Cell Membrane Disruption : The hydrophobic nature of the silyl group may facilitate membrane penetration, leading to cell lysis in susceptible microorganisms.
Case Studies
Several studies have highlighted the efficacy of oxoazetidine derivatives in various biological assays:
- Study on Anticancer Activity : A series of oxoazetidine derivatives were tested for their cytotoxic effects on different cancer cell lines, revealing promising results that warrant further investigation into their structure-activity relationships.
- Antimicrobial Screening : A comprehensive screening was conducted on multiple derivatives against a panel of bacteria and fungi, demonstrating significant antimicrobial activity comparable to established antibiotics .
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for preparing benzyl (S)-1-(tert-butyldimethylsilyl)-4-oxoazetidine-2-carboxylate?
- Methodology :
- Step 1 : The tert-butyldimethylsilyl (TBDMS) group is introduced to protect the azetidine nitrogen. This is achieved using TBDMS chloride in the presence of a base like triethylamine in tetrahydrofuran (THF) under anhydrous conditions .
- Step 2 : The benzyl ester moiety is installed via coupling reactions, often employing benzyl chloroformate or similar reagents. Catalytic bases (e.g., DMAP) may enhance reaction efficiency.
- Step 3 : Deprotection of intermediates (e.g., hydrogenolysis using Pd/C under H₂ pressure) is critical to isolate the final product. For example, hydrogenation at 40 psi H₂ for 75 minutes removes benzyl groups while preserving the TBDMS-protected amine .
Q. How is the stereochemical purity of the (S)-configured azetidine ring validated?
- Methodology :
- Chiral HPLC or SFC : Separates enantiomers using chiral stationary phases (e.g., cellulose- or amylose-derived columns) .
- Optical Rotation : Measured polarimetrically (e.g., [α]D²⁵ values) and compared to literature data for (S)-configured analogs .
- X-ray Crystallography : Definitive confirmation of absolute configuration, as demonstrated in related oxazolidinone structures .
Q. What safety precautions are required when handling this compound?
- Guidelines :
- Skin/Eye Protection : Use nitrile gloves and goggles due to irritant properties (R36/37/38) .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile reagents (e.g., triethylamine) .
- Waste Disposal : Quench reactive intermediates (e.g., silylating agents) with ethanol/water mixtures before disposal .
Advanced Research Questions
Q. How can researchers optimize stereoselective synthesis to minimize racemization during TBDMS protection?
- Methodology :
- Low-Temperature Conditions : Perform silylation at 0–5°C to suppress base-induced epimerization .
- Bulky Bases : Use sterically hindered bases (e.g., 2,6-lutidine) to reduce nucleophilic attack on the chiral center .
- In Situ Monitoring : Employ FTIR or NMR to detect intermediates and adjust reaction parameters dynamically .
Q. What strategies resolve contradictory spectral data (e.g., NMR shifts vs. computational predictions)?
- Methodology :
- Solvent Effects : Record NMR in deuterated DMSO or CDCl₃ to assess solvent-induced shifts. For example, TBDMS groups may cause unexpected deshielding in polar solvents .
- DFT Calculations : Compare experimental ¹³C NMR shifts with density functional theory (DFT)-predicted values to identify conformational biases .
- 2D NMR : Use HSQC and HMBC to assign ambiguous peaks, particularly for quaternary carbons adjacent to the oxo group .
Q. How can catalytic hydrogenation be adapted to avoid over-reduction of the 4-oxoazetidine ring?
- Methodology :
- Catalyst Screening : Test Pd/C, PtO₂, or Raney Ni under varying pressures (10–50 psi H₂) to balance deprotection efficiency and ring stability .
- Additives : Introduce catalytic poisoners (e.g., quinoline) to moderate catalyst activity and prevent ketone reduction .
- Reaction Monitoring : Use TLC or LC-MS to halt the reaction at partial conversion, isolating intermediates before degradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
